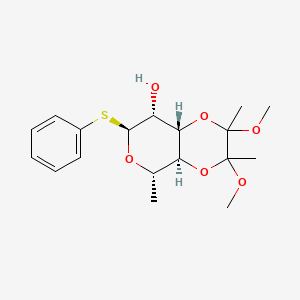
Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-a-L-rhamnopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol typically involves multiple steps, including the formation of the pyrano[3,4-b][1,4]dioxin ring system and the introduction of the phenylthio group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These methods often incorporate advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
化学反応の分析
Types of Reactions
(4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the phenylthio group or to modify the pyrano ring.
Substitution: Functional groups on the pyrano ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler alcohols or hydrocarbons.
科学的研究の応用
(4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
2,2’-Bipyridyl: Another compound with a complex structure used in various chemical applications.
Uniqueness
(4AS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-(phenylthio)hexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C18H26O6S |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
(4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |
InChI |
InChI=1S/C18H26O6S/c1-11-14-15(24-18(3,21-5)17(2,20-4)23-14)13(19)16(22-11)25-12-9-7-6-8-10-12/h6-11,13-16,19H,1-5H3/t11-,13+,14-,15-,16-,17?,18?/m0/s1 |
InChIキー |
JHXHAILUWYHROB-AILHOFMWSA-N |
異性体SMILES |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)SC3=CC=CC=C3)O)OC(C(O2)(C)OC)(C)OC |
正規SMILES |
CC1C2C(C(C(O1)SC3=CC=CC=C3)O)OC(C(O2)(C)OC)(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



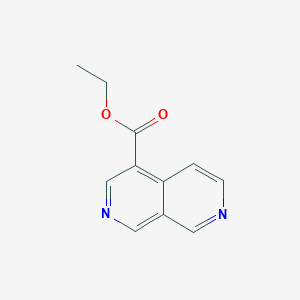
![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)
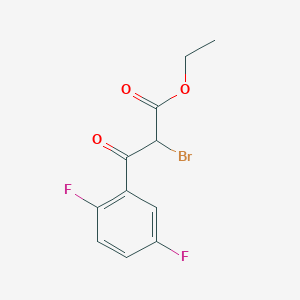
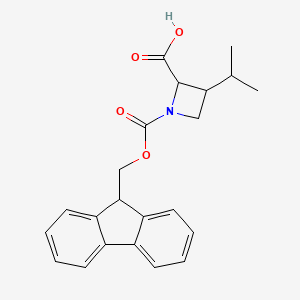
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)
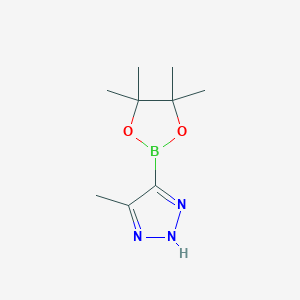

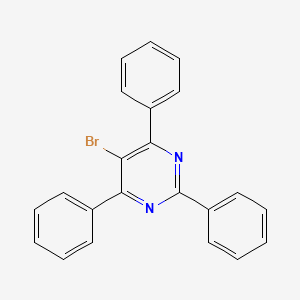

![(S)-1-(7-(Aminomethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12848057.png)
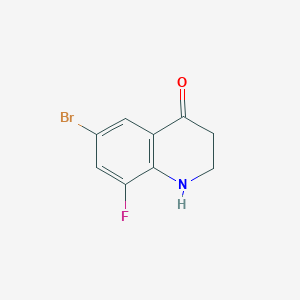
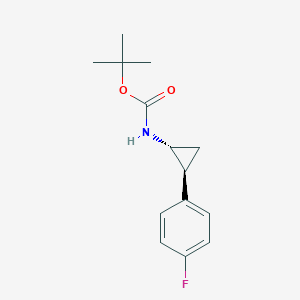
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole](/img/structure/B12848064.png)
